Nicandrenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nicandrenone is a natural product found in Physochlaina physaloides with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

Nicandrenone is classified as a steroidal lactone and is part of the withanolide group of compounds. Its chemical structure contributes to its bioactivity, making it a subject of interest for various pharmacological studies. The compound has been shown to possess insecticidal properties and cytotoxic effects against certain cancerous cells in both human and mouse models .

Anti-Cancer Properties

Recent studies have highlighted this compound's potential as an anti-cancer agent, particularly against Human Papilloma Virus (HPV) induced cervical cancer. In silico docking studies demonstrated that this compound exhibits a strong binding affinity to key tumor suppressor proteins such as p53 and Rb1, which are critical in the pathogenesis of cervical carcinoma. The interaction energies indicated that this compound could effectively disrupt the interaction between HPV oncoproteins and human tumor suppressor proteins, suggesting its viability as a lead compound for drug development .

Anti-Aging Effects

Research has also identified the anti-aging properties of this compound. Extracts from Nicandra physalodes have been shown to extend lifespan and improve healthspan in model organisms such as Caenorhabditis elegans. The mechanism underlying these effects involves the activation of the DAF-16 and HSF-1 signaling pathways, which are crucial for stress resistance and longevity . In vitro studies demonstrated that this compound could ameliorate senescence in human lung fibroblasts and reverse liver function damage in aging mice .

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its potential therapeutic applications. Studies have measured its ability to scavenge free radicals, demonstrating a protective effect against oxidative stress in cellular models. The compound's antioxidant capacity was assessed through various assays, confirming its role in reducing reactive oxygen species levels .

Insecticidal Properties

Historically, this compound has been recognized for its insecticidal activity. Research indicates that it can effectively target pest species, making it a candidate for natural insecticides derived from plant sources. This property is particularly relevant in agricultural applications where reducing chemical pesticide use is a priority .

Case Study 1: Anti-Cancer Activity

In a study investigating the binding interactions of this compound with HPV oncoproteins, researchers employed molecular docking techniques to assess its efficacy as an inhibitor. The findings revealed that this compound formed multiple hydrogen bonds with critical amino acid residues of the target proteins, resulting in high interaction energies that suggest strong binding capabilities . This study positions this compound as a promising candidate for further development into therapeutic agents against cervical cancer.

Case Study 2: Anti-Aging Research

A comprehensive study evaluated the effects of this compound on lifespan extension in C. elegans. The results indicated a significant increase in lifespan alongside improvements in stress resilience and healthspan markers. These findings were corroborated by molecular analyses that demonstrated activation of longevity-associated pathways . This research underscores the potential of this compound as an anti-aging agent worthy of further exploration.

Table 1: Binding Affinities of this compound with Tumor Suppressor Proteins

| Protein | Binding Energy (kcal/mol) | Hydrogen Bonds Formed | Key Residues Interacted |

|---|---|---|---|

| E6 | -121.578 | 5 | Lys79, Tyr99 |

| E7 | -84.8187 | 6 | Glu74, Asn82 |

| Rb1 | -95.0387 | 5 | Ser534, Ser463 |

| p53 | -106.56 | 5 | Thr231, Glu221 |

Table 2: Effects of this compound on Lifespan Extension in C. elegans

| Treatment | Lifespan Extension (%) | Healthspan Improvement (%) |

|---|---|---|

| Control | - | - |

| This compound | 30% | 25% |

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

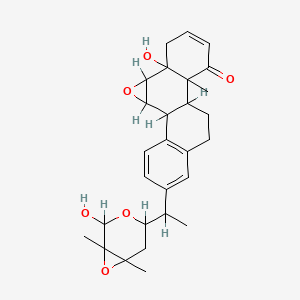

Nicandrenone’s core structure consists of a 5α-pregna-2,13,15,17-tetraene-1,20-dione framework with a six-membered aromatic D-ring (uncommon in steroids) and a cyclic hemiacetal side chain (ring E) . Key reactive sites include:

-

C-1 and C-20 ketones

-

Epoxidized side chain (C-22/C-23)

-

Aromatic D-ring (C-13–C-17)

2.1. Oxidation and Reduction Reactions

This compound undergoes selective transformations at its ketone and epoxide functionalities:

2.2. Side-Chain Modifications

The ergostane-derived side chain (ring E) participates in:

-

Hydrolysis : Cleavage under acidic conditions yields a seco-acid derivative .

-

Cyclization : Forms lactone analogs under dehydrating agents (e.g., P₂O₅) .

2.3. Aromatic D-Ring Stability

The D-ring’s aromaticity confers resistance to typical steroid degradation pathways (e.g., microbial oxidation), unlike non-aromatic analogs .

Comparative Reactivity with Withanolides

This compound shares biosynthetic precursors with withanolides (C₂₈ steroidal lactones) but diverges in reactivity due to structural differences:

| Feature | This compound | Withanolides |

|---|---|---|

| D-Ring | Aromatic, six-membered | Non-aromatic, five-membered |

| Side Chain | Cyclic hemiacetal (C-22/C-23 epoxide) | α,β-Unsaturated δ-lactone |

| Oxidation Sites | C-1 and C-20 ketones | C-22 and C-26 hydroxyl groups |

This structural divergence limits cross-reactivity in ring-expansion or lactonization reactions .

Mechanistic Insights

Propriétés

Numéro CAS |

40071-64-5 |

|---|---|

Formule moléculaire |

C28H34O6 |

Poids moléculaire |

466.6 g/mol |

Nom IUPAC |

5-hydroxy-16-[1-(2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-10-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-7,14(19),15,17-tetraen-9-one |

InChI |

InChI=1S/C28H34O6/c1-14(19-13-25(2)27(4,34-25)24(30)32-19)15-7-9-17-16(12-15)8-10-18-21(17)22-23(33-22)28(31)11-5-6-20(29)26(18,28)3/h5-7,9,12,14,18-19,21-24,30-31H,8,10-11,13H2,1-4H3 |

Clé InChI |

PWHVEHULNLETOV-UHFFFAOYSA-N |

SMILES |

CC(C1CC2(C(O2)(C(O1)O)C)C)C3=CC4=C(C=C3)C5C(CC4)C6(C(=O)C=CCC6(C7C5O7)O)C |

SMILES canonique |

CC(C1CC2(C(O2)(C(O1)O)C)C)C3=CC4=C(C=C3)C5C(CC4)C6(C(=O)C=CCC6(C7C5O7)O)C |

Key on ui other cas no. |

40071-64-5 |

Synonymes |

nicandrenone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.